

A Comparative Analysis of Enrofloxacin and Enrofloxacin Methyl Ester: A Technical Guide

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This in-depth technical guide provides a comprehensive comparison of Enrofloxacin and its prodrug, **Enrofloxacin Methyl Ester**, for researchers, scientists, and drug development professionals. The document outlines their chemical structures, physicochemical properties, synthesis, antibacterial efficacy, pharmacokinetics, and toxicity profiles.

Structural and Physicochemical Comparison

Enrofloxacin is a synthetic fluoroquinolone antibiotic characterized by a carboxylic acid group at the C-3 position of the quinolone ring, which is crucial for its antibacterial activity but also contributes to its poor aqueous solubility.[1][2] **Enrofloxacin Methyl Ester** is a derivative where this carboxylic acid is esterified to a methyl group. This structural modification is intended to alter the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability.[3]

The core structural difference lies in the functional group at the 3-position of the quinolone core. Enrofloxacin possesses a carboxylic acid (-COOH), while **Enrofloxacin Methyl Ester** has a methyl ester group (-COOCH₃).[1][3] This seemingly minor change significantly impacts the molecule's polarity, solubility, and potential as a prodrug.

Figure 1: Structural comparison of Enrofloxacin and its methyl ester.

Physicochemical Properties



The esterification of Enrofloxacin is primarily aimed at overcoming its low water solubility, which can limit its formulation options and bioavailability.[4][5] While specific data for the methyl ester is not widely published, data from a similar prodrug, Enrofloxacin Mesylate, demonstrates a significant increase in aqueous solubility compared to the parent compound.[6]

Property	Enrofloxacin	Enrofloxacin Methyl Ester (Predicted/Inferred)	
Molecular Formula	C19H22FN3O3[1]	C20H24FN3O3[3]	
Molecular Weight	359.39 g/mol [7]	373.42 g/mol [3]	
Melting Point	219-221 °C[7]	Expected to be lower due to esterification	
Aqueous Solubility	Poor (0.23 g/L)[4]	Expected to be significantly higher than Enrofloxacin	
LogP (Lipophilicity)	High (Amphoteric)[8]	Expected to be higher (more lipophilic)	

Synthesis and Experimental Protocols Synthesis of Enrofloxacin Methyl Ester

While a specific protocol for the methyl ester is not readily available in the cited literature, a general esterification process (Fischer esterification) can be employed. This would involve reacting Enrofloxacin with methanol in the presence of a strong acid catalyst. A more analogous documented procedure is the synthesis of Enrofloxacin Mesylate, which involves reacting Enrofloxacin with methanesulfonic acid.[4]

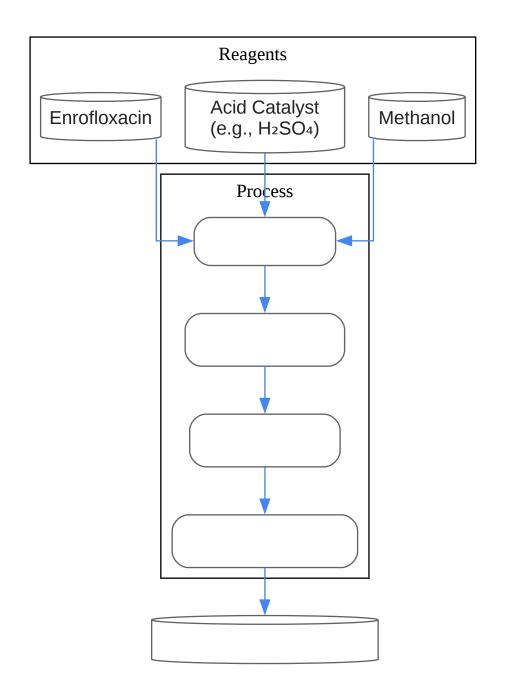
Experimental Protocol: Synthesis of an Enrofloxacin Prodrug (Mesylate Salt as an example)

This protocol is adapted from the synthesis of Enrofloxacin Mesylate and illustrates a potential pathway for creating more soluble derivatives of Enrofloxacin.[4]

Dispersion: Disperse 1 g of Enrofloxacin in 2 mL of water at 25°C.



- Reaction: Add 6.2 mL of methanesulfonic acid (0.45 mol/L) to the dispersion (molar ratio of mesylate to enrofloxacin is 1:1).
- Stirring: Stir the solution at 20–30 r/min until the solution clarifies, indicating salt formation.
- Filtration: Filter the resulting solution to remove any unreacted particulates.
- Evaporation: Slowly evaporate the solvent from the filtrate in a 45°C water bath to obtain the solid Enrofloxacin Mesylate salt.



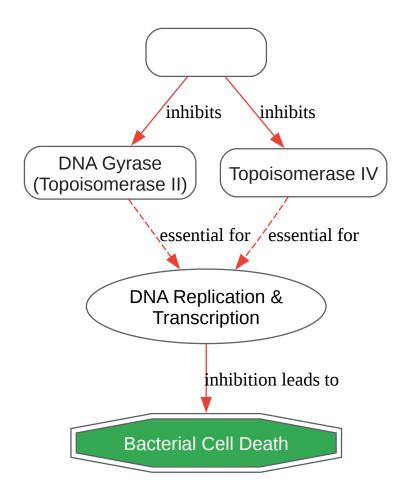


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Figure 2: General workflow for the synthesis of Enrofloxacin Methyl Ester.

Antibacterial Activity and Mechanism of Action

Enrofloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gramnegative and Gram-positive bacteria.[9] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[10] The methyl ester is expected to be a prodrug, which is inactive in its ester form and becomes hydrolyzed in vivo to release the active Enrofloxacin. Therefore, the antibacterial spectrum and potency are anticipated to be comparable to the parent drug.[6]



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Figure 3: Mechanism of action of Enrofloxacin.



Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for Enrofloxacin against various pathogens. The MIC for the methyl ester, post-hydrolysis, would be identical.

Bacterial Species	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	
Mycoplasma bovis	-	0.312[11][12]	
Escherichia coli	0.25[13]	-	
Mannheimia haemolytica	≤0.015 - 0.03[14]	-	
Pasteurella multocida	≤0.015[14]	-	
Staphylococcus aureus	0.12[14]	-	

Pharmacokinetics

The modification of Enrofloxacin to its methyl ester is expected to alter its pharmacokinetic profile. The increased lipophilicity and solubility could lead to improved absorption and bioavailability. Studies on Enrofloxacin Mesylate in rabbits showed a relative oral bioavailability approximately 1.79 times higher than that of Enrofloxacin.[6]

Parameter	Enrofloxacin (Dogs, 5 mg/kg)	xacin (Dogs, 5 Enrofloxacin Methyl Ester (Predicted)	
C _{max} (Oral)	1.47 μg/mL[15]	Expected to be higher	
T _{max} (Oral)	~1-2 hours[16]	May be altered due to hydrolysis step	
Bioavailability (Oral)	~80% in monogastric animals[17]	Potentially >80%	
Elimination Half-life	~4-5 hours[16]	May be prolonged	
Metabolism	De-ethylation to Ciprofloxacin[9]	then metabolism as parent	



Toxicology

Enrofloxacin is generally considered safe at therapeutic doses, although side effects can occur. [7] The acute toxicity of **Enrofloxacin Methyl Ester** would likely be similar to or slightly lower than the parent compound, as seen with Enrofloxacin Mesylate.

Compound	Route	Species	LD50 (mg/kg)
Enrofloxacin	Oral	Rat	>5000[7]
Oral	Mouse	4336 - >5000[7]	
Enrofloxacin Mesylate	Oral	Mouse	1168.364[6]

Note: The LD₅₀ for Enrofloxacin Mesylate appears lower, but this is for the salt form, not the free base equivalent, and direct comparison should be made with caution. The study concluded it has "low toxicity for oral use".[6]

Conclusion

Enrofloxacin Methyl Ester represents a promising prodrug strategy to enhance the physicochemical properties of Enrofloxacin, primarily its aqueous solubility. While direct comparative data for the methyl ester is limited, evidence from similar derivatives like Enrofloxacin Mesylate suggests that this modification can lead to improved bioavailability without compromising the antibacterial efficacy of the parent molecule.[6] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Enrofloxacin Methyl Ester to validate its potential advantages in clinical applications.

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